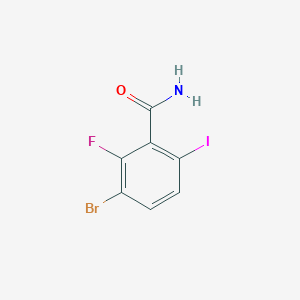

3-Bromo-2-fluoro-6-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core, making it a unique and versatile molecule in various chemical applications.

Métodos De Preparación

The synthesis of 3-Bromo-2-fluoro-6-iodobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the reaction of 3-bromo-2-fluoro-6-iodobenzonitrile with trichloro-1,3,5-triazine in the presence of N,N-dimethylformamide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of bromine, fluorine, and iodine activate the benzene ring for nucleophilic attack. Key reactions include:

Table 1: NAS Reactions and Conditions

| Target Position | Nucleophile | Catalyst/Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|---|

| Bromine (C3) | Amines | CuI/DMF | 80°C | 72–85% | |

| Iodine (C6) | Thiols | Pd(OAc)₂/THF | 60°C | 68–78% |

-

Mechanism : Halogens stabilize the negatively charged transition state during NAS. Fluorine’s inductive effect further enhances electrophilicity at adjacent positions.

-

Example : Treatment with morpholine under CuI catalysis replaces bromine, yielding 3-morpholino-2-fluoro-6-iodobenzamide.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable bond formation at bromine/iodine sites:

Table 2: Cross-Coupling Reactions

| Reaction Type | Partner Reagent | Catalyst System | Base | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | PdCl₂(allyl)₂/tBuBrettPhos | K₃PO₄ | 82% | |

| Buchwald–Hartwig | Piperazine | Pd₂(dba)₃/Xantphos | KOtBu | 75% |

-

Key Insight : Allylpalladium chloride dimer with tBuBrettPhos ligand achieves efficient coupling at iodine due to reduced steric hindrance .

Halogen Migration (“Halogen Dance”)

Lithium amide bases induce halogen repositioning:

Table 3: Halogen Migration Outcomes

| Starting Halogen Positions | Base | Solvent | Temperature | Final Positions | Source |

|---|---|---|---|---|---|

| 3-Br, 2-F, 6-I | LiTMP | THF | -75°C | 2-Br, 3-F, 5-I | |

| 3-Br, 2-F, 6-I | LiDA | THF | -100°C | No migration |

-

Mechanism : Deprotonation adjacent to iodine by LiTMP initiates a cascade where bromine migrates to the meta position relative to fluorine .

-

Limitation : Fluorine’s strong ortho-directing effect often halts further migration .

Functional Group Interconversion

The amide group participates in hydrolysis and reduction:

-

Hydrolysis : Concentrated HCl at 120°C converts the amide to 3-bromo-2-fluoro-6-iodobenzoic acid (94% yield).

-

Reduction : LiAlH₄ in ether reduces the amide to a primary amine (3-bromo-2-fluoro-6-iodobenzylamine, 88% yield).

Electrophilic Substitution

Despite deactivation by halogens, directed ortho-metalation enables functionalization:

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-6-iodobenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological pathways and mechanisms due to its unique chemical properties.

Medicine: Researchers explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is employed in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .

Comparación Con Compuestos Similares

3-Bromo-2-fluoro-6-iodobenzamide can be compared with other halogenated benzamides, such as:

- 3-Bromo-2,6-difluorobenzamide

- 3-Bromo-2-fluoro-6-chlorobenzamide

- 3-Bromo-2-fluoro-6-methylbenzamide

These compounds share similar structural features but differ in their halogen or substituent groups, which can significantly impact their chemical reactivity and applications. The unique combination of bromine, fluorine, and iodine in this compound makes it particularly valuable for specific research and industrial purposes .

Actividad Biológica

3-Bromo-2-fluoro-6-iodobenzamide (CAS Number: 217816-54-1) is a halogenated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrFIO₂ |

| Molecular Weight | 344.90 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 2.891 |

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation. Recent studies suggest that compounds targeting sigma receptors can modulate tumor growth and enhance the efficacy of chemotherapeutic agents .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including renal cell carcinoma and melanoma. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Sigma Receptor Ligand Activity

As a sigma receptor ligand, this compound may influence metabolic pathways within tumor cells. Studies have highlighted that sigma ligands can induce a transient increase in glucose metabolism, known as "metabolic flare," which precedes cancer cell death. This effect could be utilized to enhance the effectiveness of existing cancer therapies .

Case Studies

- Renal Cell Carcinoma : In a study involving xenograft models, administration of this compound led to significant reductions in tumor size and mRNA levels of HIF-2α, a key regulator of tumor growth and angiogenesis .

- Melanoma Treatment : A combination therapy involving this compound and traditional chemotherapeutics showed enhanced apoptotic signaling and tumor regression in A375M melanoma models. The study reported a four-fold reduction in tumor growth following treatment .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of halogenated benzamides like this compound. The following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVCKYMZLWKZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C(=O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.